![molecular formula C28H28F2N2O2 B10836706 1-benzyl-N-(3,4-difluorobenzyl)-6-ethoxy-2-isopropyl-1H-indole-3-carboxamide](/img/structure/B10836706.png)
1-benzyl-N-(3,4-difluorobenzyl)-6-ethoxy-2-isopropyl-1H-indole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “US8524917, 10” is a patented chemical entity known for its significant biological activity. It is primarily recognized for its interaction with sphingosine-1-phosphate receptor 3, a receptor involved in various physiological processes, including cell proliferation and apoptosis suppression .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of “US8524917, 10” involves multiple steps, starting with the preparation of the core structure, followed by functional group modifications. The synthetic route typically includes:
Formation of the core structure: This involves the reaction of specific aromatic compounds under controlled conditions to form the core heterocyclic structure.
Functional group modifications: Subsequent steps involve the introduction of various functional groups to enhance the compound’s biological activity. These steps often require specific reagents and catalysts to achieve the desired modifications.
Industrial Production Methods
Industrial production of “US8524917, 10” follows similar synthetic routes but on a larger scale. The process involves:
Scaling up the reactions: Using larger reactors and optimized conditions to ensure high yield and purity.
Purification: Employing techniques such as crystallization, distillation, and chromatography to purify the final product.
Quality control: Ensuring the compound meets the required specifications through rigorous testing and validation.
Analyse Chemischer Reaktionen
Types of Reactions
“US8524917, 10” undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: It can also undergo reduction reactions to yield reduced forms.
Substitution: The compound can participate in substitution reactions, where specific functional groups are replaced with others.
Common Reagents and Conditions
The reactions typically involve:
Oxidizing agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing agents: Like sodium borohydride or lithium aluminum hydride for reduction reactions.
Catalysts: Various catalysts, including palladium on carbon or platinum, are used to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of “US8524917, 10” with modified functional groups, enhancing or altering its biological activity .
Wissenschaftliche Forschungsanwendungen
“US8524917, 10” has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Employed in cell biology research to investigate its effects on cell proliferation and apoptosis.
Medicine: Explored for its potential therapeutic applications, particularly in treating diseases related to sphingosine-1-phosphate receptor 3.
Wirkmechanismus
The compound exerts its effects by interacting with sphingosine-1-phosphate receptor 3. This interaction triggers a cascade of intracellular signaling pathways, leading to various physiological responses, including cell proliferation and apoptosis suppression. The molecular targets and pathways involved include the activation of G-protein coupled receptors and downstream signaling proteins .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
BDBM101037: Another compound with similar biological activity, interacting with the same receptor.
BDBM101041: Known for its high affinity towards sphingosine-1-phosphate receptor 3.
BDBM101057: Exhibits similar inhibitory activity in biological assays
Uniqueness
“US8524917, 10” stands out due to its specific structural features and high affinity for sphingosine-1-phosphate receptor 3. Its unique combination of functional groups and core structure contributes to its distinct biological activity and potential therapeutic applications .
Eigenschaften
Molekularformel |
C28H28F2N2O2 |
---|---|
Molekulargewicht |
462.5 g/mol |
IUPAC-Name |
1-benzyl-N-[(3,4-difluorophenyl)methyl]-6-ethoxy-2-propan-2-ylindole-3-carboxamide |
InChI |
InChI=1S/C28H28F2N2O2/c1-4-34-21-11-12-22-25(15-21)32(17-19-8-6-5-7-9-19)27(18(2)3)26(22)28(33)31-16-20-10-13-23(29)24(30)14-20/h5-15,18H,4,16-17H2,1-3H3,(H,31,33) |
InChI-Schlüssel |
HYKLZEZGHJEJET-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC2=C(C=C1)C(=C(N2CC3=CC=CC=C3)C(C)C)C(=O)NCC4=CC(=C(C=C4)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.